Ro 31-8830
Overview
Description
Ro-31-8830 is a novel, potent inhibitor of protein kinase C, derived from the non-selective protein kinase inhibitor staurosporine . It has been studied for its selectivity towards protein kinase C over other protein kinases and its ability to inhibit protein kinase C-mediated events in platelets and lymphocytes . The molecular formula of Ro-31-8830 is C28H28N4O2 .
Preparation Methods
Ro-31-8830 is synthesized from staurosporine, a non-selective protein kinase inhibitor . The synthetic route involves the selective modification of staurosporine to enhance its specificity towards protein kinase C. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the selective inhibition of protein kinase C
Chemical Reactions Analysis
Ro-31-8830 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ro-31-8830 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ro-31-8830 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the role of protein kinase C in various biochemical pathways . In biology, Ro-31-8830 is used to investigate the regulation of cell proliferation and differentiation . In medicine, it has potential therapeutic applications for the treatment of inflammatory disorders and other diseases involving protein kinase C dysregulation . In industry, Ro-31-8830 is used in the development of new drugs and therapeutic agents targeting protein kinase C .
Mechanism of Action
Ro-31-8830 exerts its effects by selectively inhibiting protein kinase C . Protein kinase C is a family of enzymes that play a crucial role in mediating signal transduction pathways involved in cell proliferation, differentiation, and survival . Ro-31-8830 binds to the active site of protein kinase C, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling pathways mediated by protein kinase C, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Ro-31-8830 is unique in its selectivity towards protein kinase C compared to other similar compounds . Similar compounds include other protein kinase inhibitors such as staurosporine, K252a, and bisindolylmaleimides . While staurosporine is a non-selective protein kinase inhibitor, Ro-31-8830 has been modified to enhance its specificity towards protein kinase C . K252a is another potent inhibitor of protein kinase C, but it also inhibits other protein kinases . Bisindolylmaleimides, such as Ro-31-7549 and Ro-31-8161, are selective inhibitors of protein kinase C with varying degrees of potency and selectivity . Ro-31-8830 stands out due to its high selectivity and potency towards protein kinase C .
Properties
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHOAZJQNLNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927366 | |
Record name | 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131848-98-1 | |
Record name | Ro 31-8830 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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